4-tert-Butylthiophenol

Description

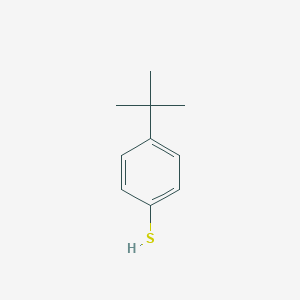

4-tert-Butylthiophenol (C${10}$H${14}$S) is a thiophenol derivative characterized by a sulfur-bound thiol (-SH) group and a bulky tert-butyl substituent at the para position of the benzene ring. This structural configuration imparts unique physicochemical properties, including enhanced steric hindrance and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chloroform .

The compound is widely utilized in polymer chemistry and catalysis. For instance, in ring-opening metathesis polymerization (ROMP), this compound serves as a functionalizing agent for polynorbornene derivatives, though its steric bulk can lead to incomplete monomer conversion under ambient conditions . It also acts as a hydrogen atom transfer (HAT) catalyst in photoredox carboxylation reactions with CO$2$, enabling the synthesis of polycyclic carboxylic acids in yields up to 66% . Additionally, its redox activity facilitates oxygen reduction in biomimetic systems, transferring four electrons and protons to reduce O$2$ to H$_2$O .

Propriétés

IUPAC Name |

4-tert-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXBFFHXJDZGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048196 | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-68-1 | |

| Record name | 4-tert-Butylthiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylthiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylthiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ME8YQH3TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Conditions and Procedure

A mixture of p-tert-butylbenzenesulfonyl chloride (60.0 g), water (250 mL), and chlorosulfonic acid (150 mL) is mechanically stirred in a reaction vessel. Triphenylphosphine (1.3 g), iron powder (5.7 g), and sodium sulfide (34 g) are added sequentially, and the reaction proceeds at 200°C for 4 hours . Thin-layer chromatography (TLC) monitors reaction progress. Post-reaction, the aqueous layer is separated, and the organic phase is acidified to pH 1.0 before concentration and distillation under reduced pressure.

Key Reagents and Roles

-

Sodium sulfide (Na₂S): Serves as the nucleophilic sulfur source, displacing the sulfonyl group.

-

Iron (Fe): Acts as a reducing agent, facilitating electron transfer.

-

Triphenylphosphine (PPh₃): Stabilizes intermediates and enhances reaction efficiency.

-

Chlorosulfonic acid (HSO₃Cl): Maintains acidic conditions and may participate in sulfonic acid intermediate formation.

Mechanistic Insights

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the sulfide ion (S²⁻) attacks the electron-deficient sulfur atom in the sulfonyl chloride. Sequential displacement of the sulfonyl group generates a thiolate intermediate, which is protonated during work-up to yield the final thiophenol. The iron-triphenylphosphine system likely accelerates electron transfer, reducing activation energy.

Alternative Pathways and Precursor Considerations

While direct sulfonyl chloride reduction dominates industrial production, alternative routes involving p-tert-butylphenol (PTBP) derivatives have been explored.

Sulfonation of p-tert-Butylphenol

PTBP (CAS 98-54-4), synthesized via phenol-isobutylene alkylation, can be sulfonated to form p-tert-butylbenzenesulfonic acid. Subsequent treatment with chlorinating agents (e.g., PCl₅ or SOCl₂) converts the sulfonic acid to the sulfonyl chloride precursor. This two-step approach integrates PTBP’s commercial availability with established sulfonation chemistry.

Challenges and Optimizations

-

Sulfonation efficiency: Requires concentrated sulfuric acid or oleum at elevated temperatures.

-

Chlorination selectivity: Over-chlorination side products necessitate precise stoichiometry.

Reaction Optimization and Scalability

The industrial method’s high yield (93.7%) underscores its robustness, but several factors influence reproducibility:

Temperature and Pressure

Catalytic Systems

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-Butylthiophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Halogenated or alkylated thiophenol derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

4-tert-Butylthiophenol serves as an important intermediate in organic synthesis. It is utilized in the production of various chemicals, including:

- Agrochemicals : It plays a role in synthesizing pesticides and herbicides.

- Pharmaceuticals : The compound is involved in drug development processes, particularly in creating compounds with potential therapeutic effects.

- Fragrances : Its distinct odor makes it valuable for use in perfumes and odorant additives.

Biological Research

Research indicates that this compound exhibits potential biological activities:

- Interaction with Biomolecules : Studies have shown that this compound can interact with estrogen receptors, suggesting potential implications in endocrine disruption and toxicological assessments .

- Microbial Degradation : Certain bacterial strains, such as Sphingobium fuliginis, have been identified to utilize this compound as a sole carbon source, demonstrating its biodegradability and potential environmental applications .

Material Science

In material science, this compound is used for:

- Self-Assembled Monolayers (SAMs) : It can form SAMs on gold surfaces, which are important for modifying surface properties such as wettability .

- Nanotechnology : The compound has been studied for its role in the stabilization of metal nanoclusters, influencing their electronic properties and enhancing their application in sensors and diagnostics .

Photochemistry and Electrochemistry

This compound has notable applications in photochemical processes:

- Photosynthesis Mimicry : It has been utilized to convert quinones to quinols under visible light, mimicking natural photosynthetic processes .

- Electrochemiluminescence (ECL) : Research indicates that the presence of this compound can affect the ECL signals of metal nanoclusters, which could lead to advancements in sensing technologies .

Environmental Applications

The compound's ability to degrade under certain conditions makes it significant for environmental remediation:

- Photocatalytic Degradation : Studies have demonstrated that this compound can be degraded using photocatalysts like Fe-doped TiO2 nanoparticles under UV light, achieving high removal efficiencies .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Agrochemicals, Pharmaceuticals, Fragrances | Intermediate for various chemical reactions |

| Biological Research | Interaction with estrogen receptors | Potential endocrine disruptor |

| Material Science | Self-Assembled Monolayers | Modifies surface properties; used in nanotechnology |

| Photochemistry | Photosynthesis mimicry | Converts quinones to quinols |

| Electrochemistry | Affects ECL signals | Influences performance of metal nanoclusters |

| Environmental Applications | Photocatalytic degradation | Effective removal using Fe-doped TiO2 |

Case Studies

- Microbial Utilization :

- Photocatalytic Efficiency :

- Electrochemical Properties :

Mécanisme D'action

The mechanism of action of 4-tert-Butylthiophenol involves its interaction with molecular targets and pathways. In photochemistry, it mimics the function of quinone pools in photosynthesis by converting quinones to quinols under visible light. This highlights its potential role in harnessing light energy for chemical reactions .

Comparaison Avec Des Composés Similaires

4-Tert-butyldiphenyl sulfide (CAS 105854-98-6)

- Structure : Features a sulfide (-S-) bridge instead of a thiol group, linking a tert-butylphenyl group to a benzene ring.

- Reactivity: Sulfides are less reactive than thiols in radical-mediated HAT processes due to the absence of a labile hydrogen atom. This limits their utility in catalysis compared to 4-tert-butylthiophenol .

Phenolic Compounds

4-tert-Butylphenol (CAS 98-54-4)

- Structure : Substitutes the thiol group with a hydroxyl (-OH) group.

- Acidity: Less acidic (pKa ~10) than this compound (pKa ~6–7), reducing its nucleophilicity in deprotonation-driven reactions.

- Safety data highlight risks of skin/eye irritation .

4-sec-Butyl-2,6-di-tert-butylphenol (CAS 17540-75-9)

- Structure: A tri-substituted phenol with sec-butyl and two tert-butyl groups.

- Applications: Likely used as an antioxidant due to phenolic hydroxyl groups, contrasting with this compound’s redox catalysis roles .

Isothiocyanate and Thiazole Derivatives

4-tert-Butylphenyl isothiocyanate (CAS 19241-24-8)

- Structure : Contains an isothiocyanate (-N=C=S) group.

- Reactivity: Reacts with amines to form thioureas, making it valuable in pharmaceutical synthesis.

4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (CAS 81529-61-5)

- Structure : Integrates the tert-butylphenyl group into a thiazole ring.

Other Thiols

- Less Hindered Thiols (e.g., Thiophenol): Thiophenol (C$6$H$5$SH) lacks the tert-butyl group, enabling higher conversion efficiency in polymerization reactions. However, it is more volatile and less stable under oxidative conditions .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Research Findings on Reactivity

Activité Biologique

4-tert-Butylthiophenol (4-t-BT) is a compound derived from thiophenol, characterized by a tert-butyl group attached to the aromatic ring. It is widely used in various industrial applications, including as a precursor for chemical synthesis and in the production of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial due to its potential environmental impact and implications for human health.

This compound has the molecular formula C10H14S and a molecular weight of approximately 170.29 g/mol. Its structure features a thiol group (-SH) that contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Endocrine Disruption : Research indicates that 4-t-BT exhibits estrogenic properties, activating estrogen receptors in both fish and mammalian cells. This activation leads to significant physiological changes, including vitellogenin induction, feminization of gonadal ducts, and alterations in secondary sex characteristics in exposed fish populations .

- Aquatic Toxicity : Studies demonstrate that exposure to 4-t-BT can result in adverse effects on aquatic organisms. For instance, a sex ratio biased towards females was observed in certain fish species after exposure, alongside reduced reproduction rates and growth metrics .

- Microbial Degradation : Certain bacterial strains, such as Sphingobium fuliginis, have been identified that can utilize 4-t-BT as a carbon source, effectively degrading it through metabolic pathways. This degradation process involves the conversion of 4-t-BT into less harmful metabolites, highlighting potential bioremediation applications .

Endocrine Disruption Studies

A comprehensive study conducted on various fish species revealed that exposure to 4-t-BT led to significant endocrine disruption. Key findings include:

- Vitellogenin Induction : Increased levels of vitellogenin were observed in male fish exposed to 4-t-BT, indicating estrogenic activity.

- Feminization Effects : Histological examinations showed feminization of gonadal tissues and disruptions in normal reproductive functions .

- Population-Level Impacts : The observed effects suggested potential long-term impacts on fish populations, including altered sex ratios and reproductive success.

Microbial Utilization

The isolation of Sphingobium fuliginis strains capable of degrading 4-t-BT has implications for environmental remediation:

- Degradation Pathway : The bacteria metabolize 4-t-BT via hydroxylation to form 4-tert-butylcatechol, which is further degraded through meta-cleavage pathways.

- Efficiency : Strain TIK-1 demonstrated the ability to completely degrade 1.0 mM of 4-t-BT within 12 hours under controlled laboratory conditions .

Data Tables

| Biological Activity | Observations/Results |

|---|---|

| Estrogenic Activity | Vitellogenin induction; feminization effects in fish |

| Aquatic Toxicity | Reduced reproduction; biased sex ratios |

| Microbial Degradation | Complete degradation by Sphingobium fuliginis |

Case Study 1: Estrogenic Effects on Fish

A study focusing on the effects of 4-t-BT on three different fish species demonstrated consistent endocrine disruption across all tested organisms. The results included:

- Significant increases in vitellogenin levels.

- Observed feminization in male specimens.

- Long-term population impacts due to skewed sex ratios.

Case Study 2: Bioremediation Potential

Research on Sphingobium fuliginis highlighted its potential for bioremediation:

- The strain was able to utilize 4-t-BT effectively, indicating a viable method for reducing environmental concentrations of this compound.

- Metabolic pathways were elucidated using gas chromatography-mass spectrometry, showcasing the breakdown products formed during degradation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-tert-Butylthiophenol with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation reactions. For instance, in redox studies, this compound has been used as a thiol reducing agent in oxygen reduction experiments under controlled conditions (e.g., low temperatures, inert atmospheres). Purity (≥99%) is critical, as impurities can interfere with catalytic activity. Purification methods include column chromatography or recrystallization, followed by characterization via NMR and HPLC .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm hydrogen environments and substituent positions (e.g., tert-butyl and thiol groups).

- Mass Spectrometry : Verify molecular weight (C10H14S, MW: 182.28 g/mol).

- HPLC : Assess purity (≥99%) using reverse-phase columns and UV detection.

- Elemental Analysis : Validate stoichiometry.

- For comparative studies, reference standards and OECD-compliant protocols ensure reproducibility .

Q. What in vitro assays are suitable for evaluating the genotoxic potential of this compound?

- Methodological Answer : Follow OECD Test Guidelines under Good Laboratory Practice (GLP):

- Bacterial Reverse Mutation Assay (Ames Test) : Use S. typhimurium strains (TA98, TA100) to detect frameshift/base-pair mutations.

- Mammalian Cell Chromosome Aberration Test : Employ Chinese hamster ovary (CHO) cells to assess clastogenicity.

- Test concentrations should span non-toxic to cytotoxic ranges (e.g., 0.1–5000 µg/mL), with metabolic activation (S9 mix) .

Advanced Research Questions

Q. How can contradictory data on the redox activity of this compound in catalytic systems be resolved?

- Methodological Answer : Contradictions often arise from variations in experimental conditions. To address this:

- Control Variables : Fix pH, temperature, and solvent polarity (e.g., acetonitrile vs. aqueous buffers).

- Spectroscopic Monitoring : Use UV-vis or EPR to track electron transfer kinetics in real-time.

- Comparative Studies : Benchmark against structurally similar thiols (e.g., 4-tert-butylphenol) to isolate substituent effects.

- Computational Modeling : Apply DFT to predict redox potentials and reaction pathways.

- In one study, this compound enabled 4e<sup>–</sup>/4H<sup>+</sup> oxygen reduction to H2O in a trinuclear copper complex, mimicking enzymatic systems .

Q. What strategies optimize the use of this compound in studying reactive oxygen species (ROS) in biological systems?

- Methodological Answer :

- Dosage Optimization : Determine non-cytotoxic thresholds via MTT assays (e.g., 10–100 µM for cell-based studies).

- ROS Detection : Pair with fluorogenic probes (e.g., DCFH-DA) or chemiluminescent agents (e.g., luminol).

- Inhibition Controls : Use ROS scavengers (e.g., ascorbate) to validate specificity.

- Synergistic Studies : Combine with metal chelators to assess metal-thiol interactions.

- Ensure compliance with ethical guidelines for biological samples .

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in surface modification studies?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attacks, favoring thiolate formation in basic conditions.

- Electronic Effects : Electron-donating tert-butyl groups increase electron density at the sulfur atom, enhancing reducing capacity.

- Surface Characterization : Use XPS to analyze sulfur binding states (e.g., Au-S vs. disulfide bonds) and AFM to monitor monolayer formation.

- Comparative studies with unsubstituted thiophenols (e.g., benzenethiol) highlight these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.